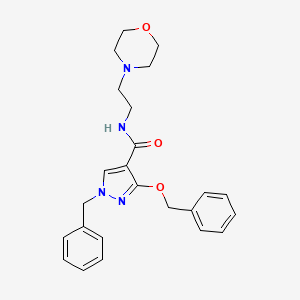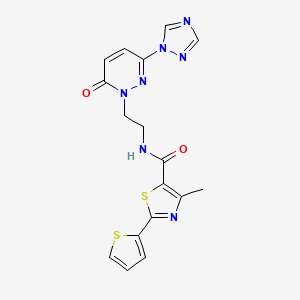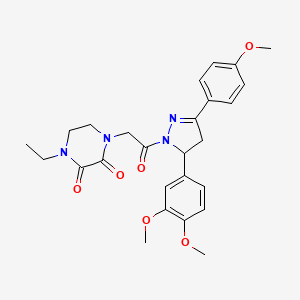
2-(2-Methyl-1,3-thiazol-4-yl)-1-(4-prop-2-ynylpiperazin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Methyl-1,3-thiazol-4-yl)-1-(4-prop-2-ynylpiperazin-1-yl)ethanone, also known as TAK-659, is a small molecule inhibitor of the kinase enzyme. It is currently being researched for its potential therapeutic applications in various diseases, including cancer and autoimmune disorders.
Wirkmechanismus
2-(2-Methyl-1,3-thiazol-4-yl)-1-(4-prop-2-ynylpiperazin-1-yl)ethanone works by inhibiting the kinase enzyme, which is involved in various cellular processes, including cell proliferation and differentiation. By inhibiting this enzyme, this compound can prevent the growth of cancer cells and reduce the production of inflammatory cytokines in autoimmune disorders.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to reduce the production of inflammatory cytokines by inhibiting the activation of immune cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(2-Methyl-1,3-thiazol-4-yl)-1-(4-prop-2-ynylpiperazin-1-yl)ethanone in lab experiments is that it has been shown to be effective in inhibiting the growth of cancer cells and reducing the production of inflammatory cytokines in autoimmune disorders. However, one limitation of using this compound is that it may have off-target effects on other cellular processes, which could lead to unwanted side effects.
Zukünftige Richtungen
There are many future directions for the research of 2-(2-Methyl-1,3-thiazol-4-yl)-1-(4-prop-2-ynylpiperazin-1-yl)ethanone. One potential direction is to investigate its potential therapeutic applications in other diseases, such as neurological disorders. Another potential direction is to develop more potent and selective inhibitors of the kinase enzyme, which could lead to more effective treatments for cancer and autoimmune disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Synthesemethoden
2-(2-Methyl-1,3-thiazol-4-yl)-1-(4-prop-2-ynylpiperazin-1-yl)ethanone is synthesized using a multi-step process that involves the reaction of various chemical compounds. The synthesis begins with the reaction of 2-methyl-1,3-thiazole-4-carboxylic acid with thionyl chloride to form 2-chloro-1,3-thiazole-4-carbonyl chloride. This is then reacted with 4-prop-2-ynylpiperazine to form this compound.
Wissenschaftliche Forschungsanwendungen
2-(2-Methyl-1,3-thiazol-4-yl)-1-(4-prop-2-ynylpiperazin-1-yl)ethanone is being researched for its potential therapeutic applications in various diseases, including cancer and autoimmune disorders. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has also been shown to reduce the production of inflammatory cytokines in autoimmune disorders.
Eigenschaften
IUPAC Name |
2-(2-methyl-1,3-thiazol-4-yl)-1-(4-prop-2-ynylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3OS/c1-3-4-15-5-7-16(8-6-15)13(17)9-12-10-18-11(2)14-12/h1,10H,4-9H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKPQTDCURJFIFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CC(=O)N2CCN(CC2)CC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl (3S)-2-azabicyclo[2.2.2]octane-3-carboxylate](/img/structure/B2950327.png)
![2-(4-fluorophenyl)-5-[3-oxo-3-(piperidin-1-yl)propyl]pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2950330.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2950334.png)
![[2-(Dibenzylamino)ethyl][(pyridin-2-yl)methyl]amine](/img/structure/B2950335.png)
![1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-methylbutan-1-one](/img/structure/B2950338.png)
![N-(2-{[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino}ethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide](/img/structure/B2950339.png)
![(Z)-ethyl 2-(benzoylimino)-5-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2950341.png)


![N-(2,4-dimethoxyphenyl)-2,2,7,7-tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxamide](/img/structure/B2950344.png)

![1-(3,4-difluorophenyl)-N-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2950349.png)